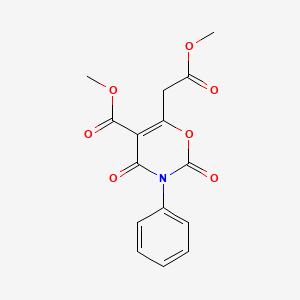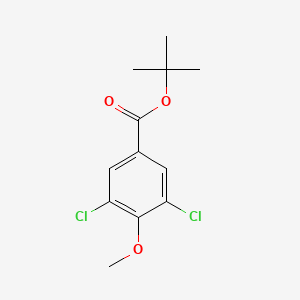
Tert-butyl 3,5-dichloro-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.15 g/mol . This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups attached to a benzoate core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 3,5-dichloro-4-methoxybenzaldehyde or 3,5-dichloro-4-methoxybenzoic acid.
Reduction: Products include tert-butyl 3,5-dichloro-4-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 3,5-dichloro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3,5-dichloro-4-hydroxybenzoate
- Tert-butyl 3,5-dichloro-4-aminobenzoate
- Tert-butyl 3,5-dichloro-4-nitrobenzoate
Uniqueness
Tert-butyl 3,5-dichloro-4-methoxybenzoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C12H14Cl2O3 |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
tert-butyl 3,5-dichloro-4-methoxybenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)9(14)6-7/h5-6H,1-4H3 |
Clave InChI |
BRVPGHLTFXNPPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


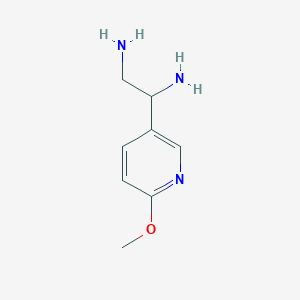
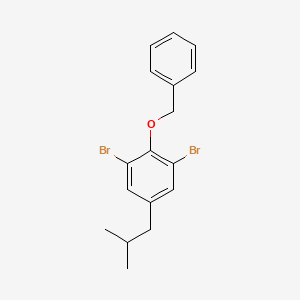

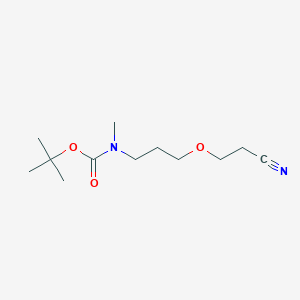
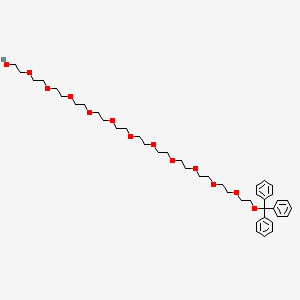
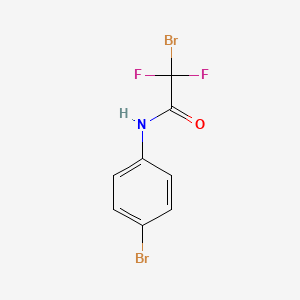
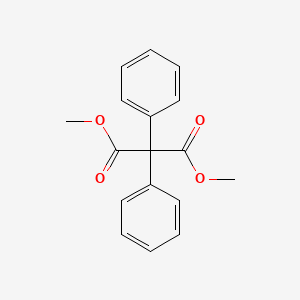
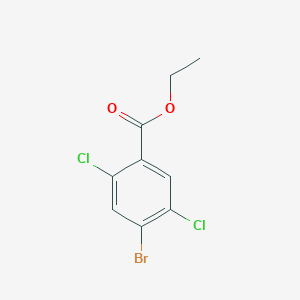
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
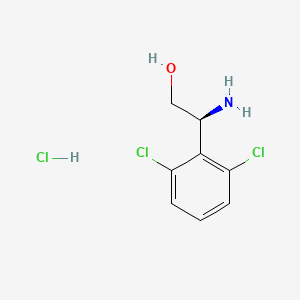


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
